3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide
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Overview
Description
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their aromatic properties and are widely studied due to their significant biological and pharmacological activities . This compound features a benzoxazole core, which is a fused ring system containing both oxygen and nitrogen atoms, making it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the dehydrogenative coupling reaction of primary alcohols with 2-aminophenol using a magnetically recoverable catalyst . This method is efficient and eco-friendly, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound can be achieved through a scalable synthesis involving the use of diazo compounds and sulfilimines. . The reaction is performed in the absence of any catalyst or additive, making it a cost-effective and straightforward process.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzoxazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazoles, reduced derivatives, and oxidized compounds.
Scientific Research Applications
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological activities.
Industry: Utilized in the production of polymers and hydrogels with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide involves its interaction with various molecular targets and pathways. The benzoxazole core allows the compound to bind to specific enzymes and receptors, leading to the modulation of biological activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- Ethyl 2-oxobenzo[d]oxazole-3(2H)-carboxylate
- 6-chloro-2-oxobenzo[d]oxazol-3(2H)-ylphosphonic dichloride
Uniqueness
What sets 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide apart from similar compounds is its unique side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-pentylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-3-6-10-16-14(18)9-11-17-12-7-4-5-8-13(12)20-15(17)19/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCWABBXIQFXDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CCN1C2=CC=CC=C2OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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